N-(furan-2-ylmethyl)cyclohexanamine N-(furan-2-ylmethyl)cyclohexanamine
Brand Name: Vulcanchem
CAS No.: 4439-54-7
VCID: VC13245347
InChI: InChI=1S/C11H17NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2
SMILES: C1CCC(CC1)NCC2=CC=CO2
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

N-(furan-2-ylmethyl)cyclohexanamine

CAS No.: 4439-54-7

Cat. No.: VC13245347

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)cyclohexanamine - 4439-54-7

Specification

CAS No. 4439-54-7
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name N-(furan-2-ylmethyl)cyclohexanamine
Standard InChI InChI=1S/C11H17NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2
Standard InChI Key JHGGKHHNNMLMKP-UHFFFAOYSA-N
SMILES C1CCC(CC1)NCC2=CC=CO2
Canonical SMILES C1CCC(CC1)NCC2=CC=CO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a cyclohexane ring bonded to an amine group, which is further connected to a furan heterocycle through a methylene bridge. The furan ring (a five-membered aromatic ring with one oxygen atom) contributes π-electron density, while the cyclohexyl group introduces steric bulk and conformational variability. Key structural features include:

  • IUPAC Name: N-(Furan-2-ylmethyl)cyclohexanamine

  • Molecular Formula: C11H17NO\text{C}_{11}\text{H}_{17}\text{NO}

  • Molecular Weight: 179.26 g/mol

  • Canonical SMILES: C1CCC(CC1)NCC2=CC=CO2\text{C1CCC(CC1)NCC2=CC=CO2}

Physicochemical Characteristics

Theoretical calculations and analog-based predictions suggest the following properties:

PropertyValue/Range
Boiling Point250–270°C (estimated)
Melting Point80–90°C (predicted)
SolubilityModerate in polar solvents (e.g., ethanol, DMSO); low in water
LogP (Partition Coefficient)2.1–2.5 (indicative of moderate lipophilicity)

The furan ring’s electron-rich nature likely enhances interactions with biological targets, while the cyclohexylamine moiety may influence solubility and membrane permeability.

Synthesis and Industrial Production

Synthetic Routes

N-(Furan-2-ylmethyl)cyclohexanamine is typically synthesized via reductive amination, a common method for secondary amine formation. A proposed pathway involves:

  • Reactants: Cyclohexylamine and furan-2-carbaldehyde.

  • Conditions:

    • Solvent: Methanol or ethanol.

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

    • Catalyst: Acetic acid (for pH control).

  • Mechanism: The aldehyde reacts with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine.

The reaction can be summarized as:

Cyclohexylamine+Furan-2-carbaldehydeSTAB, CH3COOHMeOHN-(Furan-2-ylmethyl)cyclohexanamine\text{Cyclohexylamine} + \text{Furan-2-carbaldehyde} \xrightarrow[\text{STAB, CH}_3\text{COOH}]{\text{MeOH}} \text{N-(Furan-2-ylmethyl)cyclohexanamine}

Industrial Scalability

For large-scale production, continuous-flow reactors are preferred due to their efficiency in heat and mass transfer. Post-synthesis purification may involve fractional distillation or recrystallization using ethanol-water mixtures.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for designing MAO inhibitors. Structural modifications, such as halogenation of the furan ring or substitution on the cyclohexyl group, could optimize potency and selectivity.

Material Science

Furan derivatives are explored for polymer synthesis due to their renewable origin and reactivity. Incorporating cyclohexylamine may enhance thermal stability in polyamides or epoxy resins.

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceBioactivity Comparison
N-MethylfurfurylamineMethyl group replaces cyclohexylLower MAO affinity, higher volatility
CyclohexylpyrrolidinePyrrolidine instead of furanEnhanced CNS penetration

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